molecular formula C16H17N4O2S+ B1207419 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium CAS No. 6722-15-2

3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium

Cat. No. B1207419
CAS RN: 6722-15-2
M. Wt: 329.4 g/mol
InChI Key: JICGHBSILZBPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” is also known as Methylene Blue . It is a dark green crystalline powder with a bronze luster . When dissolved in water, it forms a deep blue solution commonly used as a dye .


Synthesis Analysis

The synthesis of “3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” involves the use of phenothiazine as a starting material. The process includes treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .


Molecular Structure Analysis

The molecular formula of “3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” is C16H18N3S . The crystal structure of this compound has been studied using single-crystal X-ray crystallography .


Chemical Reactions Analysis

Various strategies including reduction, oxidation, biological and photochemical degradation have been reported for converting this harmful dye into commercially useful products . The nanocatalytic reduction of Methylene Blue into its reduced counterpart, i.e., leucomethylene blue, is considered more preferable .


Physical And Chemical Properties Analysis

Methylene Blue is soluble in water and chloroform and moderately soluble in alcohol . The absorption maxima of Methylene Blue are 609 and 668 nm .

Scientific Research Applications

Photocatalytic Degradation

This compound has been used in the photocatalytic degradation of dyes . Specifically, it has been used in the degradation of a textile dye called methylene blue (MB) in aqueous solutions under UV radiation .

Hydrogen Evolution Reaction (HER)

The compound has been used in the Hydrogen Evolution Reaction (HER) . This reaction was carried out in both visible light and UV light using Hydrazine (N2H4H2O) in the presence of a nanocomposite . The decomposition of hydrazine proceeded rapidly to generate free hydrogen-rich gas through OH radical contact with the nanocomposite at room temperature .

Nanocatalytic Reduction

The compound has been used in the nanocatalytic reduction of methylene blue into its reduced counterpart, leucomethylene blue . This process is considered more preferable as it has been reported to have numerous applications in various industrial fields .

Pollutant Treatment

Methylene blue, which contains the compound, is a harmful pollutant known for its detrimental effects on human health . Various strategies including reduction, oxidation, biological and photochemical degradation have been reported for converting this harmful dye into commercially useful products .

Synthesis of Nanocomposites

The compound has been used in the synthesis of CdS/NiS nanocomposites by the electrochemical method . These nanocomposites have found applications in electrical conductivity and photocatalysis .

Kinetics of Hydrogen Evolution Reaction (HER)

The compound has been used to study the kinetics of Hydrogen Evolution Reaction (HER) . The synthesized photocatalyst shows applicable performance for kinetics of HER in Visible light and UV light .

Mechanism of Action

Safety and Hazards

Methylene Blue (3,7-bis(dimethylamino)-phenothiazin-5-ium chloride) is a harmful pollutant and has been long known for its detrimental effects on human health .

Future Directions

Future research could focus on the development of environmentally friendly, efficient technology for removing Methylene Blue from wastewater . Another promising direction is the exploration of the therapeutic effects of Methylene Blue in the treatment of various neurodegenerative diseases .

properties

IUPAC Name

[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N4O2S/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22/h5-9H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICGHBSILZBPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N4O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6722-15-2
Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-4-nitro-, chloride, compd. with zinc chloride (ZnCl2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium
Reactant of Route 2
Reactant of Route 2
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium
Reactant of Route 3
Reactant of Route 3
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium
Reactant of Route 4
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium
Reactant of Route 5
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium
Reactant of Route 6
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.